1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime
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Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C17H11Cl2F3N4O and its molecular weight is 415.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound is used as a precursor in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates are transformed into 1-phenylpyrazolo[4,3-c]pyridines and 1-phenylpyrazolo[4,3-c]pyridine 5-oxides through various catalyzed reactions. These processes are accompanied by detailed NMR spectroscopic investigations (Vilkauskaitė, Šačkus, & Holzer, 2011).
The compound is involved in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, achieved through microwave-assisted treatment and subsequent cyclization. This also includes NMR spectroscopy for structural analysis (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).
Antimicrobial and Antioxidant Activities
- New series of related compounds have been synthesized and demonstrated to exhibit broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings are supported by in silico molecular docking studies, suggesting potential as inhibitors of bacterial enzymes (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Synthesis Techniques and Eco-Friendly Approaches
- The compound's derivatives are synthesized using both conventional and non-conventional techniques, highlighting the importance of eco-friendly conditions in chemical synthesis (Gadakh, Pandit, Rindhe, & Karale, 2010).
Crystal Structure Analysis
- The crystal structure of related compounds has been determined using X-ray diffraction, revealing insights into molecular geometry and intermolecular interactions (Xu & Shi, 2011).
Insecticidal Activities
- Derivatives of this compound have been synthesized and shown to possess significant insecticidal activities, demonstrating potential for use in insecticide research (Xiao et al., 2020).
Electrosynthesis Techniques
- Electrosynthesis techniques have been employed for oxidizing related pyrazole derivatives, offering environmentally friendly alternatives for chemical synthesis (Abdel-Azzem & Zahran, 1994).
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c18-13-3-1-11(2-4-13)10-27-25-9-14-5-6-24-26(14)16-15(19)7-12(8-23-16)17(20,21)22/h1-9H,10H2/b25-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMYBIDQGUBJKY-YCPBAFNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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